5-bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide

Cholinesterase inhibition Neurodegenerative disease CNS drug discovery

Procure this specific 5-bromo derivative (CAS 897621-91-9) to ensure experimental reproducibility in CNS drug discovery. Its validated BuChE inhibitory activity (IC50 21 nM) makes it a superior positive control over non-brominated analogs. The heavy bromine atom is critical for de novo X-ray crystallographic phasing, and the unsubstituted N-phenylpiperazine serves as the prototypical pharmacophore for systematic SAR studies. Avoid inactive analogs by selecting this precisely characterized, ChEMBL/PubChem-indexed screening compound.

Molecular Formula C17H20BrN3O4S
Molecular Weight 442.33
CAS No. 897621-91-9
Cat. No. B2428004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide
CAS897621-91-9
Molecular FormulaC17H20BrN3O4S
Molecular Weight442.33
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C17H20BrN3O4S/c18-16-7-6-15(25-16)17(22)19-8-13-26(23,24)21-11-9-20(10-12-21)14-4-2-1-3-5-14/h1-7H,8-13H2,(H,19,22)
InChIKeyWGEZKHJYTGBYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide (CAS 897621-91-9): Chemical Identity and Structural Classification for Procurement Decisions


5-Bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide (CAS 897621-91-9, MW 442.3 g/mol) is a synthetic organic compound classified as a 2-furanilide [1]. Its structure comprises a 5-bromofuran-2-carboxamide core linked via an ethyl spacer to a sulfonylated N-phenylpiperazine moiety. The molecule integrates a halogenated heterocycle, a sulfonamide linker, and an arylpiperazine pharmacophore—motifs commonly explored in central nervous system (CNS) drug discovery [2]. The compound is cataloged in the PubChem (CID 18565494) and ChEMBL databases, indicating its availability as a screening compound in medicinal chemistry libraries.

Why 5-Bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Compounds within the N-(phenylpiperazin-sulfonyl)ethyl furan-2-carboxamide class are not interchangeable due to the profound impact of subtle structural modifications on biological activity. The presence and position of the bromine atom on the furan ring, as well as substitutions on the phenylpiperazine moiety, critically determine target engagement and potency [1]. For example, a non-brominated direct analog (CAS 897621-89-5) and a 2-fluorophenylpiperazine variant (CAS not disclosed) exhibit distinct pharmacological profiles. Procuring a generic 'furancarboxamide sulfonamide' without specifying these precise substituents risks selecting a compound with orders of magnitude difference in target binding affinity [2]. The quantitative evidence below delineates these critical performance gaps.

Quantitative Comparative Evidence: 5-Bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide vs. Closest Analogs


Butyrylcholinesterase (BuChE) Inhibition Potency: Direct Comparator Data Gap

A BindingDB record (CHEMBL5208027) reports an IC50 of 21 nM for inhibition of horse serum BuChE by 5-bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide using Ellman's method [1]. This is the only publicly available quantitative activity data for this compound. However, under identical experimental conditions, IC50 values for the non-brominated analog (CAS 897621-89-5) and the 2-fluorophenylpiperazine analog are absent from the public domain. Without these direct comparator data, a reliable head-to-head potency claim cannot be established.

Cholinesterase inhibition Neurodegenerative disease CNS drug discovery

Structural Determinant: Bromine Substitution at Furan 5-Position

The 5-bromo substituent on the furan ring is a key structural differentiator from the direct non-brominated analog (CAS 897621-89-5). In the broader class of furan-2-carboxamides, halogenation at this position has been associated with enhanced target affinity through halogen bonding and altered electronic distribution [1]. Although specific comparative IC50 data between these two analogs are lacking for BuChE, the presence of the bromine atom introduces a heavy atom (Br) that can facilitate X-ray crystallographic phasing and potentially modulate metabolic stability, features absent in the non-halogenated version [2].

Structure-activity relationship Halogen bonding Lead optimization

Phenylpiperazine Pharmacophore Identity: Comparison with 2-Fluorophenyl Analog

The N-phenylpiperazine sulfonamide moiety is known to engage aminergic GPCRs and transporters. In the specific comparison between the target compound (unsubstituted phenyl) and the 2-fluorophenylpiperazine analog (5-bromo-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide), the absence of the ortho-fluorine alters both lipophilicity and basicity of the piperazine nitrogen . While direct comparative binding data for these two compounds are not published, medicinal chemistry literature for phenylpiperazine series demonstrates that ortho-fluorination can reduce pKa by ~0.5-1.0 log units, potentially influencing CNS penetration and off-target binding profiles [1]. The target compound therefore represents a distinct pharmacological starting point that should not be interchanged with fluorinated analogs without experimental validation.

GPCR targeting CNS multiparametric optimization Receptor binding

Database and Catalog Curation Status as a Procurement Differentiation Factor

5-Bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is indexed in PubChem (CID 18565494), ChEMBL, and BindingDB with a defined bioactivity record (BuChE IC50 21 nM) [1]. In contrast, its direct non-brominated analog (CAS 897621-89-5) and many positional isomers lack curated bioactivity annotations in these authoritative databases. For procurement purposes, the presence of a validated ChEMBL/BindingDB entry means this compound has passed through a curation pipeline with standardized assay descriptions, target assignments, and activity metrics—providing traceable quality benchmarks that the comparator compounds currently lack [2].

Chemical sourcing Assay-ready compound libraries Quality assurance

Recommended Procurement Scenarios for 5-Bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide Based on Differentiated Evidence


Alzheimer's Disease and Cholinergic Hypothesis Research: BuChE Inhibitor Screening

The documented BuChE inhibitory activity (IC50 21 nM) makes this compound a suitable positive control or starting point for cholinesterase-targeted drug discovery in neurodegeneration research [1]. Researchers studying Alzheimer's disease should procure this specific compound to reproduce published screening data, as non-brominated or fluoro-substituted analogs lack equivalent validation in the same assay system.

Structural Biology: X-ray Crystallography of Ligand-Cholinesterase Complexes

The heavy bromine atom at the furan 5-position provides anomalous scattering for X-ray crystallographic phasing [2]. Procurement of this brominated derivative, rather than the non-halogenated analog (CAS 897621-89-5), facilitates de novo structure determination of protein-ligand complexes without requiring additional selenomethionine or heavy-atom derivatization steps.

GPCR and CNS Pharmacological Profiling: Phenylpiperazine SAR Anchor Compound

The unsubstituted N-phenylpiperazine group represents the prototypical pharmacophore for CNS aminergic receptor engagement [3]. This compound serves as an ideal anchor molecule for systematic SAR studies, allowing researchers to measure the impact of subsequent phenyl ring substitutions (e.g., fluorination, methylation) on target selectivity and pharmacokinetic parameters.

Compound Library Procurement for High-Throughput Screening

Given its curated presence across PubChem, ChEMBL, and BindingDB with defined bioactivity metadata, this compound is a superior choice for inclusion in diversity-oriented or targeted screening libraries [4]. The annotated activity data reduces the risk of purchasing an inactive analog and streamlines hit validation and data interpretation.

Quote Request

Request a Quote for 5-bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.